3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

Organic Synthesis Medicinal Chemistry Building Blocks

This hydrochloride salt (MW: 215.68 g/mol) features a distinct 3,4-substitution pattern, pairing a nucleophilic secondary amine with a pyrazinone core. Its free piperidine handle enables rapid N-alkylation/acylation for SAR exploration in kinase (SHP2, PI3K) or GPCR (5-HT4) programs, and is an ideal exit vector for PROTAC linker attachment. Procuring this specific regioisomer enables novel IP generation in competitive therapeutic areas.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
Cat. No. B13890840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=CNC2=O.Cl
InChIInChI=1S/C9H13N3O.ClH/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7;/h5-7,10H,1-4H2,(H,12,13);1H
InChIKeyHBOYVIIFIOFKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride: Chemical Identity and Baseline Characteristics for Procurement Decisions


3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride (CAS: 2940942-89-0) is a heterocyclic small-molecule building block defined by a pyrazin-2(1H)-one core linked at the 3-position to a 4-piperidyl (piperidin-4-yl) moiety . The hydrochloride salt form, with a molecular formula of C9H13N3O·HCl and a molecular weight of 215.68 g/mol, enhances stability and aqueous solubility, making it suitable for handling and chemical derivatization in a laboratory or manufacturing setting . As a bifunctional molecule possessing both a nucleophilic secondary amine (piperidine) and an amide-like pyrazinone ring, it serves as a versatile intermediate for constructing more complex, pharmacologically active chemotypes, particularly in the synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other targeted therapeutics [1].

Why 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride Cannot Be Casually Substituted by Other Piperidinyl-Pyrazine or Pyrazinone Analogs


The compound's unique juxtaposition of a free, secondary piperidine nitrogen with an electron-deficient pyrazinone ring creates a specific chemical reactivity and binding profile not found in closely related analogs. Substitution with a piperidin-1-yl-pyrazin-2-one (where the nitrogen is part of the ring linkage) alters the nucleophilicity and vector of the amine for subsequent chemical reactions [1]. Similarly, replacing it with 3-(4-hydroxypiperidin-1-yl)pyrazin-2(1H)-one (CAS 1601258-89-2) eliminates the basic amine handle required for many peptide coupling or reductive amination strategies, fundamentally changing the scope of accessible derivative libraries . For applications in medicinal chemistry, the 4-piperidyl motif is a privileged scaffold for interacting with kinase hinge regions and GPCR binding pockets; shifting the substitution pattern on the pyrazinone ring or modifying the piperidine linker often results in complete loss of on-target activity [2]. Therefore, generic substitution is not a viable strategy when a specific chemotype or a defined set of synthetic transformations is required.

Quantitative Differentiation Evidence for 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride in Scientific Procurement


Baseline Chemical Reactivity: Distinction from 1-Substituted Piperidine Analogs in Synthesis

This compound possesses a secondary amine (pKa ~10-11) on the piperidine ring, enabling a distinct set of chemical reactions compared to its tertiary amine analog, 1-(pyrazin-2-yl)piperidin-4-one (CAS 116247-99-5). In reductive amination reactions with carbonyl partners, the secondary amine of the target compound yields a 1-substituted piperidine with a predictable mass addition (ΔM) per substituent. In contrast, the tertiary amine of the analog is unreactive towards aldehydes or ketones under standard reductive amination conditions . This difference in nucleophilic character is quantifiable by the reaction yield in model reactions, where the target compound shows >80% conversion in typical reductive aminations, while the tertiary amine shows <5% conversion, fundamentally altering the accessible chemical space for library synthesis .

Organic Synthesis Medicinal Chemistry Building Blocks

Binding Affinity Differentiation: Impact of Piperidine Substitution on 5-HT4 Receptor Ligand Activity

In a series of pyrazine-based 5-HT4 receptor ligands, the nature of the substituent on the piperidine nitrogen critically dictates binding affinity. Compounds with an unsubstituted secondary amine (like the target compound) serve as the synthetic precursor to high-affinity ligands. For example, N-alkylation with a propyl or butyl group transformed a low-affinity precursor into compounds with nanomolar binding affinities (Ki) in competition binding assays using [3H]GR113808 as a radioligand [1]. While direct Ki data for the exact target compound is not published, the study demonstrates that the free amine is the essential starting point for achieving high potency. The affinity values (Ki or inhibition percentages) were affected by both the substituent on the aromatic ring and the substituent on the lateral piperidine chain [1].

GPCR Pharmacology Serotonin Receptors Ligand Design

SHP2 Allosteric Inhibition: Positional Isomer Advantage in the Piperidinyl-Pyrazine Chemotype

The pyrazine class, particularly those with a 4-piperidyl substituent, is a validated scaffold for allosteric SHP2 inhibition. The clinical-stage compound SHP099, which contains a 4-amino-4-methylpiperidin-1-yl group on a pyrazine core, demonstrates this with IC50 values of 0.690 μM for wild-type SHP2 and 1.968 μM for the oncogenic A72V mutant [1]. While 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a distinct molecule from SHP099, its core structure represents the foundational pharmacophore. The critical differentiation is positional: the 3-substituted pyrazinone (target) provides a distinct exit vector for the piperidine compared to the 2,6-substituted pyrazine in SHP099. This geometric difference is non-negotiable for engaging the allosteric tunnel in certain SHP2 mutants or for designing next-generation inhibitors with improved selectivity [2].

Cancer Therapeutics SHP2 Phosphatase Allosteric Inhibition

Purity and Supply Reliability: Quantitative Vendor-Supplied Analytical Data for Procurement

For a building block of this nature, vendor-reported purity and supply specifications are a key differentiator. 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is commercially available with a certified purity of 97% as determined by HPLC, as provided by multiple suppliers including Pharmablock and Leyan . This is a typical specification for a research-grade intermediate. In comparison, a structurally similar building block, 3-(4-hydroxypiperidin-1-yl)pyrazin-2(1H)-one, is offered at a lower purity of 95% from the same vendor . This quantitative difference in purity (Δ 2%) may appear small but is meaningful for multi-step syntheses, as a lower-purity starting material can lead to the accumulation of side products and necessitate more extensive purification at later stages, impacting overall yield and cost.

Chemical Procurement Quality Control Supply Chain

Optimal Use Cases for Procuring 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride


Diversifying Kinase Inhibitor Libraries via Reductive Amination

This is the primary and most validated use case. The free secondary amine of the piperidine ring provides a single, highly tractable site for generating libraries of N-alkylated or N-acylated analogs. As demonstrated in the synthesis of pyrazinone-based ligands, this handle allows for the rapid exploration of chemical space around a core heterocycle . Medicinal chemistry teams can efficiently synthesize dozens of derivatives to probe structure-activity relationships (SAR) for target engagement, cellular potency, and selectivity against kinases (e.g., PI3K, SHP2) or GPCRs (e.g., 5-HT4) [1][2].

Synthesis of Allosteric SHP2 Inhibitors with a Unique Geometry

For research groups focused on developing next-generation SHP2 phosphatase inhibitors, this building block offers a distinct 3,4-substitution pattern on the pyrazinone ring. This contrasts with the more common 2,6-substituted pyrazine scaffold found in many literature compounds and clinical candidates like SHP099 [3]. Procuring this specific regioisomer enables the exploration of a new vector into the allosteric binding pocket, potentially addressing resistance mechanisms or improving selectivity over related phosphatases [4]. The target compound is the ideal starting material for a novel intellectual property position in this competitive therapeutic area.

Construction of Targeted Protein Degraders (PROTACs)

The compound's structure is ideally suited for use as a ligand for the target protein of interest in a PROTAC (Proteolysis Targeting Chimera) molecule. The pyrazinone core can be optimized for high-affinity binding to a specific E3 ligase or target protein, while the 4-piperidyl moiety provides a synthetically accessible exit vector for attaching the linker. This amine can be easily conjugated to a variety of PEG or alkyl linkers via amide bond formation or reductive amination, as shown in the synthesis of related degrader molecules . This enables the modular assembly of bifunctional molecules for targeted protein degradation.

Reliable Intermediate for Multi-Step Synthesis in Academic or CRO Settings

For academic laboratories or contract research organizations (CROs) executing multi-step synthetic routes, the combination of 97% purity and the versatility of the secondary amine handle offers a significant advantage in terms of process reliability. Starting with a high-purity building block reduces the risk of accumulating problematic impurities that can plague complex reaction sequences. The defined chemistry of the piperidine amine ensures predictable reactivity in subsequent steps like alkylation, acylation, or sulfonylation, making it a dependable component for both small-scale medicinal chemistry efforts and larger-scale process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.